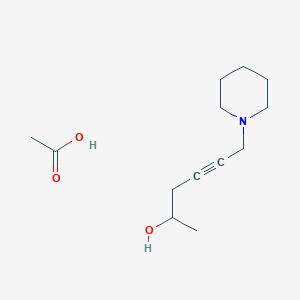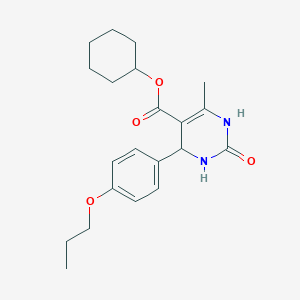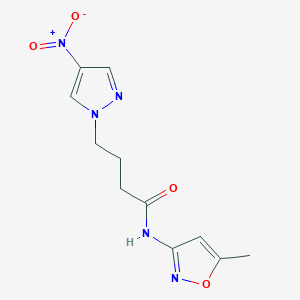
acetic acid;6-piperidin-1-ylhex-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-piperidin-1-ylhex-4-yn-2-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-piperidin-1-ylhex-4-yn-2-ol typically involves the reaction of piperidine with appropriate alkyne and acetic acid derivatives. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often include moderate temperatures and the use of solvents such as acetic acid or water .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-piperidin-1-ylhex-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include substituted piperidines, ketones, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Acetic acid;6-piperidin-1-ylhex-4-yn-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;6-piperidin-1-ylhex-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;6-piperidin-1-ylhex-4-yn-2-ol include:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo multiple types of reactions and form various products makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
acetic acid;6-piperidin-1-ylhex-4-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.C2H4O2/c1-11(13)7-3-6-10-12-8-4-2-5-9-12;1-2(3)4/h11,13H,2,4-5,7-10H2,1H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJZYOBQLOWMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5249025.png)
![4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B5249043.png)
![(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone](/img/structure/B5249060.png)
![N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5249065.png)

![N~1~-[2-(4-Benzylpiperazino)-2-oxoethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5249070.png)
![Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate](/img/structure/B5249073.png)

![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5249094.png)
![3-[(E)-2-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile](/img/structure/B5249102.png)
![1-Ethoxy-3-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5249105.png)

![2-[4-(diethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5249120.png)
![2-(2-methoxyethyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5249128.png)
